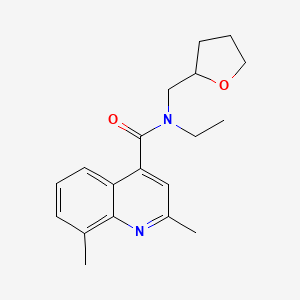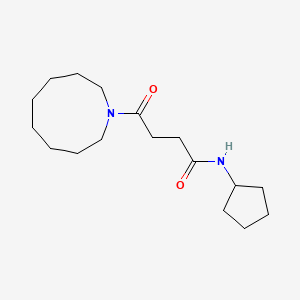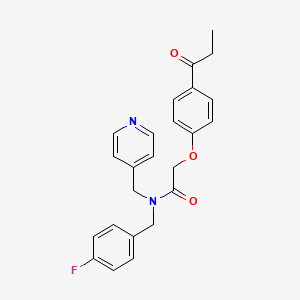![molecular formula C21H26N4O B5905457 N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide](/img/structure/B5905457.png)
N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide, also known as Compound A, is a novel small molecule that has been identified as a potential therapeutic agent for a variety of diseases. This compound has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mécanisme D'action
The mechanism of action of N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A involves the inhibition of several key signaling pathways, including the NF-κB pathway, the PI3K/Akt/mTOR pathway, and the MAPK pathway. By inhibiting these pathways, N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A can modulate various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A has been shown to have a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A has been shown to improve cognitive function and reduce neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A is its broad range of potential therapeutic applications. However, one of the limitations of N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A is its relatively low solubility, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A. One potential direction is to explore its potential as a therapeutic agent for other diseases, such as cardiovascular disease and metabolic disorders. Another potential direction is to investigate the potential of combination therapies involving N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A and other small molecules or drugs. Finally, further research is needed to optimize the synthesis method of N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A and improve its solubility for use in lab experiments.
Méthodes De Synthèse
The synthesis of N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A involves a multi-step process that includes the reaction of pyrimidine-2-amine with 4-chloro-1-piperidinecarboxylic acid, followed by the reaction of the resulting intermediate with N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-4-piperidinamine. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In inflammation research, N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1-pyrimidin-2-ylpiperidine-4-carboxamide A has been shown to improve cognitive function and reduce neuroinflammation.
Propriétés
IUPAC Name |
N-ethyl-N-[(E)-3-phenylprop-2-enyl]-1-pyrimidin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-2-24(15-6-10-18-8-4-3-5-9-18)20(26)19-11-16-25(17-12-19)21-22-13-7-14-23-21/h3-10,13-14,19H,2,11-12,15-17H2,1H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNBEKFDOLUYFB-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC1=CC=CC=C1)C(=O)C2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C/C1=CC=CC=C1)C(=O)C2CCN(CC2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-ethoxy-3-methylphenyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-4-oxobutanamide](/img/structure/B5905376.png)

![N-(4-{[2-(1H-imidazol-4-yl)acetyl]amino}phenyl)pentanamide](/img/structure/B5905397.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B5905413.png)

![{[3-({[1-methyl-2-(2-thienyl)ethyl]amino}carbonyl)phenyl]amino}acetic acid](/img/structure/B5905417.png)
![4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]piperidine](/img/structure/B5905422.png)
![N-ethyl-N'-(2-isopropylphenyl)-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]succinamide](/img/structure/B5905428.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-methyl-1-pyridin-2-ylethanamine](/img/structure/B5905435.png)
![N-isopropyl-N-(3-methylbenzyl)-3-[(methylsulfonyl)amino]propanamide](/img/structure/B5905440.png)
![[1-({1-[(2,3-dimethylquinoxalin-6-yl)carbonyl]piperidin-4-yl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5905448.png)

![((2S)-1-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}pyrrolidin-2-yl)methanol](/img/structure/B5905464.png)
![4-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(pyrazin-2-ylmethyl)pyrimidin-2-amine](/img/structure/B5905469.png)